A-L-RHAMNOPYRANOSYLPHENYL*ISOTHIOCYANATE
Description
A-L-Rhamnopyranosylphenyl*isothiocyanate is a glycosylated phenyl isothiocyanate derivative, characterized by the presence of an α-L-rhamnopyranose moiety attached to a phenyl isothiocyanate group. This structural combination confers unique physicochemical and biological properties, distinguishing it from non-glycosylated isothiocyanates (ITCs). The rhamnose sugar enhances hydrophilicity and may influence bioavailability, metabolic stability, and target specificity in biological systems . Glycosylation is a critical modification in natural products, often improving solubility and reducing volatility compared to simpler ITCs like AITC (boiling point: 152°C) .
Properties
CAS No. |
120967-91-1 |
|---|---|
Molecular Formula |
C13H15NO5S |
Molecular Weight |
297.325 |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-(4-isothiocyanatophenoxy)-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C13H15NO5S/c1-7-10(15)11(16)12(17)13(18-7)19-9-4-2-8(3-5-9)14-6-20/h2-5,7,10-13,15-17H,1H3/t7-,10-,11+,12+,13-/m0/s1 |
InChI Key |
UDYHMLWCTHVMQT-HPMQQCADSA-N |
SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)N=C=S)O)O)O |
Origin of Product |
United States |
Preparation Methods
Dithiocarbamate Intermediate Formation
The reaction of primary amines with CS₂ in the presence of a base generates dithiocarbamate salts, which are subsequently desulfurized to yield isothiocyanates. For glycosylamines, this method requires mild conditions to preserve the glycosidic bond.
Example Protocol (Adapted from):
- Dithiocarbamate Formation:
- React glycosylamine (e.g., L-rhamnopyranosyl aniline) with CS₂ (2–3 equiv) and a base (e.g., KOH or Et₃N) in a polar solvent (e.g., ethanol/water).
- Reaction time: 1–2 hours at 0–25°C.
- Desulfurization:
- Treat the dithiocarbamate salt with cyanuric acid or hydrogen peroxide (H₂O₂) to induce elimination.
- Isolate the isothiocyanate via column chromatography (silica gel, ethyl acetate/hexane).
This method avoids toxic reagents like thiophosgene and is scalable, but glycosylamine substrates may require protective groups to prevent decomposition.
Mechanochemical Synthesis for Solvent-Free Conditions
Recent advancements in mechanochemical methods offer solvent-free pathways for isothiocyanates, as demonstrated in phenyl isothiocyanate synthesis.
Adapted Mechanochemical Protocol
- Grinding Reactants:
- Work-Up:
- Extract the product with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography.
Advantages:
Challenges:
- Limited data on mechanochemical synthesis of glycosyl isothiocyanates.
- Potential degradation of sugar moieties under mechanical stress.
Tandem Staudinger/Aza-Wittig Reactions
For sensitive substrates, tandem Staudinger/aza-Wittig reactions provide high yields under mild conditions.
Proposed Pathway for Glycosyl Isothiocyanates
- Staudinger Reaction:
- Treat glycosyl azide with triphenylphosphine (PPh₃) to form an iminophosphorane intermediate.
- Aza-Wittig Reaction:
- React the intermediate with CS₂ to generate the isothiocyanate.
Conditions:
- Solvent: THF or dichloromethane.
- Temperature: 0°C to room temperature.
Example Yield:
Challenges in Glycosyl Isothiocyanate Synthesis
Stability of the Glycosidic Bond
The L-rhamnopyranosyl group is prone to hydrolysis under acidic or basic conditions. Key mitigations include:
- Protective Groups: Temporarily protect hydroxyl groups using acetyl or benzyl groups during synthesis.
- Low-Temperature Reactions: Perform CS₂ reactions at 0–5°C to minimize degradation.
Purification Difficulties
Glycosyl isothiocyanates often require chromatography for purification due to polar byproducts.
- Column Chromatography: Silica gel with gradient elution (ethyl acetate/hexane).
- Crystallization: Limited success; may require trial-and-error optimization.
Comparative Analysis of Methods
| Method | Conditions | Yield* | Scalability | Suitability for Glycosyl Derivatives |
|---|---|---|---|---|
| Dithiocarbamate Route | Ethanol/water, 0–25°C | 60–75% | High | Moderate (requires protective groups) |
| Mechanochemical | Solvent-free, 30 Hz | 50–65% | Moderate | Low (untested for sugars) |
| Tandem Staudinger | THF, 0–25°C | 85–95% | High | High (mild conditions) |
*Yields estimated from analogous reactions.
Chemical Reactions Analysis
Types of Reactions
A-L-RHAMNOPYRANOSYLPHENYL*ISOTHIOCYANATE undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols .
Scientific Research Applications
A-L-RHAMNOPYRANOSYLPHENYL*ISOTHIOCYANATE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of A-L-RHAMNOPYRANOSYLPHENYL*ISOTHIOCYANATE involves its interaction with specific molecular targets, such as membrane lectins on the cell surface . These interactions facilitate the uptake of neoglycoproteins into cells, allowing for targeted delivery of therapeutic agents or other molecules .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Isothiocyanates
Physicochemical Properties
Table 2: Physical and Chemical Properties
Glycosylation reduces volatility and may increase melting points compared to non-glycosylated ITCs. For instance, trityl isothiocyanate (CAS 1726-94-9) is a solid (MW 301.4), contrasting with liquid phenyl ITC .
Q & A
Q. What thermodynamic analyses are critical for optimizing reaction conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
